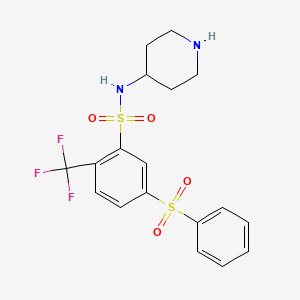
WAY 316606
Übersicht
Beschreibung
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom bonded to an oxygen atom and an amine group, hence the name .
Molecular Structure Analysis
The compound has a trifluoromethyl group (-CF3), a phenylsulfonyl group (-PhSO2-), and a piperidin-4-yl group. The trifluoromethyl group is known for its high electronegativity and the ability to form stable compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and electronegativity .Wissenschaftliche Forschungsanwendungen
Förderung des Haarwachstums
WAY-316606 wurde als ein vielversprechender neuer Promotor des menschlichen Haarwachstums identifiziert . Es fördert die Produktion von Haarschaft und die Expression von Haarschaftkeratin und hemmt die spontane Regression der Haarfollikel (Katagen) ex vivo . Diese Verbindung wirkt durch Hemmung der Aktivität des Sekretierten Frizzled-verwandten Proteins 1 (SFRP1), einem Wnt-Inhibitor, und erleichtert so die Wnt-Signalisierung durch bereits vorhandene Liganden .
Behandlung von Haarausfallerkrankungen
Die Verbindung hat das Potenzial, menschliche Haarausfallerkrankungen zu behandeln . Es wurde gezeigt, dass es das menschliche Haarwachstum ex vivo steigert . Da es nur die Wnt-Signalisierung durch bereits vorhandene Liganden erleichtert, kann diese „Liganden-limitierte“ therapeutische Strategie potenzielle onkologische Risiken vermeiden, die mit chronischer Wnt-Überaktivierung verbunden sind .
Abschwächung der Osteoklastogenese
Es wurde festgestellt, dass WAY-316606 die Osteoklastogenese abschwächt, einen Prozess, der an der Knochenresorption beteiligt ist . Es unterdrückt die Expression von osteoklastenspezifischen Genen und blockiert die Aktivierung des kanonischen Wnt-Signalwegs . Dieser doppelte Effekt führt zur Hemmung der Osteoklastogenese und zur Förderung der Osteogenese .
Behandlung der Osteoporose
Die Verbindung hat sich bei der Behandlung der Osteoporose als vielversprechend erwiesen . In einer Studie verbesserte WAY-316606 die Osteopenie, die bei einem ovarektomierten (OVX-)Mausmodell beobachtet wurde, einem gängigen Modell für die postmenopausale Osteoporose .
Rekrutierung neuronaler Stammzellen
Es wurde festgestellt, dass WAY-316606 endogene neuronale Stammzellen (NSCs) rekrutiert und die neuronale Differenzierung verbessert . Dies deutet auf potenzielle Anwendungen bei der Behandlung neurodegenerativer Erkrankungen hin.
Behandlung von Rückenmarksverletzungen
Die Verbindung hat sich bei der Behandlung von Rückenmarksverletzungen als vielversprechend erwiesen . Tierverhaltensstudien haben gezeigt, dass ein Verbundhydrogel mit WAY-316606 die motorische Funktion von Ratten nach einer Rückenmarksverletzung signifikant wiederherstellen konnte .
Wirkmechanismus
Target of Action
WAY 316606, also known as 5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide, primarily targets the secreted protein sFRP-1 . sFRP-1 is an endogenous antagonist of the secreted glycoprotein Wnt , which plays a crucial role in various biological processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound acts as an inhibitor of sFRP-1 . It binds to sFRP-1 and out-competes Wnt binding to sFRP-1 . This action releases Wnt for binding to the LRP-frizzled receptor complex , thereby promoting canonical Wnt signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . By inhibiting sFRP-1, this compound prevents it from interacting with Wnt, thus increasing Wnt signaling . This leads to the activation of the canonical Wnt signaling pathway, which is crucial for various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
This compound has good water solubility and moderate to low inhibition of cytochrome P450 isoenzymes (3A4, 2D6, 2C9) . It has good stability in rat and human liver microsomes, with a half-life of more than 60 minutes in each species . In female Sprague-Dawley rats, this compound showed a high plasma clearance rate (77 mL/min/kg, greater than hepatic blood flow) after a single intravenous dose (2 mg/kg), leading to a rapid decline in drug exposure in plasma .
Result of Action
This compound has been found to enhance hair shaft production, hair shaft keratin expression, and reduce spontaneous hair follicle regression in ex vivo human scalp explants, via a canonical Wnt/β-catenin-dependent mechanism . In addition, it attenuates osteoclastogenesis and bone resorption in vitro . The expressions of osteoclast-specific genes were suppressed by this compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in promoting bone formation was observed to be dose-dependent in neonatal mouse calvarial organ culture assays . Furthermore, the compound’s action can be influenced by physiological conditions, such as the hormonal status of the organism, as evidenced by its effectiveness in improving osteoporosis induced by ovariectomy in mice .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
WAY 316606 has been shown to interact with the secreted frizzled-related protein 1 (sFRP-1), a well-known extracellular repressor of canonical Wnt signaling . It binds to sFRP-1 preferentially with a Kd value of 0.08 μM and inhibits sFRP-1 with an IC50 value of 0.5 μM . This interaction blocks sFRP-1 from interacting with Wnt, thus increasing Wnt signaling .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to attenuate osteoclastogenesis and bone resorption in vitro . In human hair follicles, this compound enhances hair shaft production, hair shaft keratin expression, and inhibits spontaneous hair follicle regression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with sFRP-1, leading to the modulation of the Wnt signaling pathway . By inhibiting sFRP-1, this compound prevents the repression of the Wnt signaling pathway, leading to increased Wnt signaling. This can result in various downstream effects, such as increased cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, in an ex vivo assay using neonatal murine calvarium, this compound was shown to enhance osteoblast activity and stimulate bone formation in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, in ovariectomized (OVX) mouse models, this compound treatment effectively improved the OVX-induced osteoporosis .
Metabolic Pathways
This compound is involved in the Wnt signaling pathway, a crucial pathway in cellular metabolism . By inhibiting sFRP-1, this compound modulates this pathway, potentially affecting various metabolic processes.
Eigenschaften
IUPAC Name |
5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S2/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBGJNVZJBVPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587395 | |
| Record name | 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915759-45-4 | |
| Record name | 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



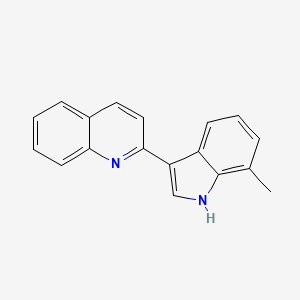


![[(3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B1684043.png)
![N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B1684044.png)
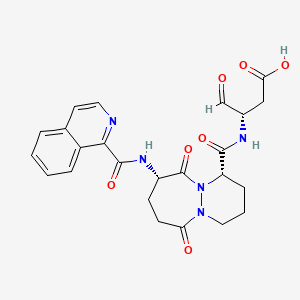
![4-(Cyclohexyloxy)-2-(1-(4-[(4-methoxybenzene)sulfonyl]piperazin-1-yl)ethyl)quinazoline](/img/structure/B1684046.png)
![7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1684050.png)
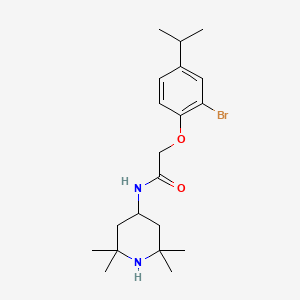
![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)
![N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B1684055.png)
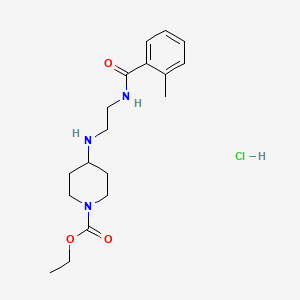
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)
